molecular formula C22H16N2O4S3 B12452877 N,N'-(sulfonyldibenzene-4,1-diyl)dithiophene-2-carboxamide

N,N'-(sulfonyldibenzene-4,1-diyl)dithiophene-2-carboxamide

Cat. No.: B12452877
M. Wt: 468.6 g/mol
InChI Key: RADPPQIJXOCSGQ-UHFFFAOYSA-N
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Description

N-{4-[4-(thiophene-2-amido)benzenesulfonyl]phenyl}thiophene-2-carboxamide: is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including N-{4-[4-(thiophene-2-amido)benzenesulfonyl]phenyl}thiophene-2-carboxamide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions.

Industrial Production Methods: Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: N-{4-[4-(thiophene-2-amido)benzenesulfonyl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Mechanism of Action

The mechanism of action of N-{4-[4-(thiophene-2-amido)benzenesulfonyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, receptor binding, and signal transduction . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: N-{4-[4-(thiophene-2-amido)benzenesulfonyl]phenyl}thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both amido and sulfonyl functional groups. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C22H16N2O4S3

Molecular Weight

468.6 g/mol

IUPAC Name

N-[4-[4-(thiophene-2-carbonylamino)phenyl]sulfonylphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H16N2O4S3/c25-21(19-3-1-13-29-19)23-15-5-9-17(10-6-15)31(27,28)18-11-7-16(8-12-18)24-22(26)20-4-2-14-30-20/h1-14H,(H,23,25)(H,24,26)

InChI Key

RADPPQIJXOCSGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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